![molecular formula C18H14F2N2O2S B6562432 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide CAS No. 1021217-14-0](/img/structure/B6562432.png)

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

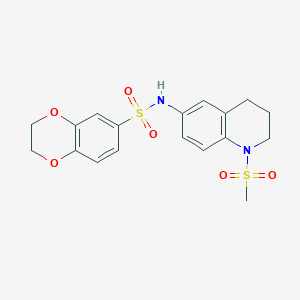

This compound is a benzamide derivative, which means it contains a benzamide moiety. Benzamides are compounds containing a benzamide group, which consists of a benzene ring connected to an amide group .

Molecular Structure Analysis

The compound contains several functional groups, including an oxazole ring, a benzamide moiety, and a methylsulfanyl group. The oxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The benzamide moiety consists of a benzene ring connected to an amide group. The methylsulfanyl group consists of a sulfur atom bonded to a methyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar amide group and the aromatic rings in this compound suggest that it might have significant polarity and could participate in pi stacking interactions. The difluorophenyl group could also influence the compound’s properties, as fluorine atoms are highly electronegative .将来の方向性

作用機序

Target of Action

The primary target of F2493-1401 is the neonatal Fc receptor (FcRn) . FcRn plays a crucial role in preventing the degradation of antibodies, specifically IgG antibodies .

Mode of Action

F2493-1401 is designed to block the activity of FcRn . By blocking FcRn, F2493-1401 promotes the destruction of antibodies, including those that cause diseases .

Biochemical Pathways

It is known that the compound’s action on fcrn leads to a decrease in the levels of certain antibodies . This can have downstream effects on various immune responses and inflammatory processes.

Pharmacokinetics

It is known that the compound is administered via subcutaneous injection . This route of administration allows for the potential of at-home, self-administered treatment .

Result of Action

The action of F2493-1401 results in a significant reduction in the levels of certain antibodies . This leads to an easing of symptoms in diseases caused by these antibodies . For example, in a Phase 2a trial, treatment with F2493-1401 significantly eased symptoms and lowered antibody levels in adults with moderate-to-severe generalized myasthenia gravis .

特性

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2S/c1-25-17-5-3-2-4-14(17)18(23)21-10-12-9-16(24-22-12)13-7-6-11(19)8-15(13)20/h2-9H,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAFKPGJIDQFCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6562360.png)

![N'-(3,4-difluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562362.png)

![N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562379.png)

![2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B6562397.png)

![1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B6562408.png)

![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562416.png)

![N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6562425.png)

![N-[3-(methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6562426.png)

![N-cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562437.png)

![N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562443.png)

![N'-[(4-fluorophenyl)methyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562447.png)

![5-(3,4-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B6562449.png)